molecular formula C9H6ClNO2 B11904367 3-Amino-2-chloro-4H-1-benzopyran-4-one CAS No. 61423-66-3

3-Amino-2-chloro-4H-1-benzopyran-4-one

Cat. No.: B11904367
CAS No.: 61423-66-3
M. Wt: 195.60 g/mol
InChI Key: LDBACMZXNMDCJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-amino-2-chloro-4H-chromen-4-one is a heterocyclic compound belonging to the chromone family Chromones are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-2-chloro-4H-chromen-4-one typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-amino-4-chlorocoumarin with suitable reagents under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates followed by cyclization and purification steps. The use of green chemistry principles, such as environmentally friendly solvents and catalysts, is increasingly being adopted to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-amino-2-chloro-4H-chromen-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted chromones, which can exhibit different biological activities and properties .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-amino-2-chloro-4H-chromen-4-one involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to the modulation of biological pathways. For example, it may inhibit DNA gyrase, an enzyme crucial for bacterial DNA replication, thereby exhibiting antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

  • 3-amino-4-chlorocoumarin
  • 2-amino-4H-chromenes
  • 4H-chromen-4-one derivatives

Uniqueness

3-amino-2-chloro-4H-chromen-4-one stands out due to its unique combination of amino and chloro substituents, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for developing new drugs and materials .

Properties

CAS No.

61423-66-3

Molecular Formula

C9H6ClNO2

Molecular Weight

195.60 g/mol

IUPAC Name

3-amino-2-chlorochromen-4-one

InChI

InChI=1S/C9H6ClNO2/c10-9-7(11)8(12)5-3-1-2-4-6(5)13-9/h1-4H,11H2

InChI Key

LDBACMZXNMDCJN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=C(O2)Cl)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.